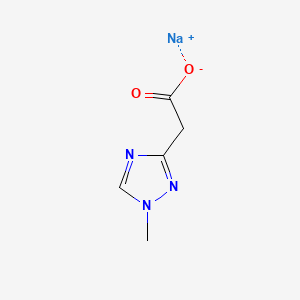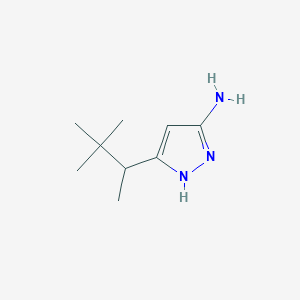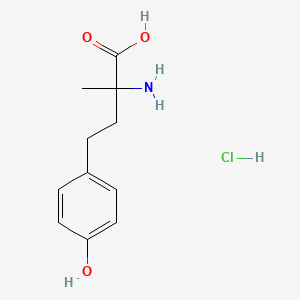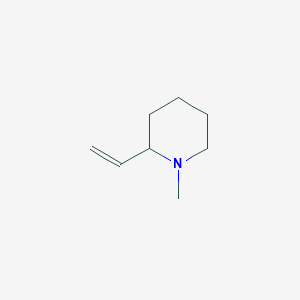
sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate: is a chemical compound with the molecular formula C5H7N3O2Na. It is a sodium salt derivative of 1-methyl-1H-1,2,4-triazole, a heterocyclic compound containing nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate typically involves the reaction of 1-methyl-1H-1,2,4-triazole with sodium hydroxide and chloroacetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
- Dissolve 1-methyl-1H-1,2,4-triazole in water.
- Add sodium hydroxide to the solution to form the sodium salt of the triazole.
- Introduce chloroacetic acid to the reaction mixture.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Isolate the product by crystallization and purify it by recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole compounds.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex triazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its triazole moiety is known to interact with various biological targets, making it a useful tool in drug discovery and development.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as antifungal and antimicrobial agents. Triazole derivatives are known for their efficacy in treating infections caused by fungi and bacteria.
Industry: In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various chemical processes.
Mécanisme D'action
The mechanism of action of sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
1,2,3-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
1,2,4-Triazole: The parent compound of sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate, widely used in various applications.
Fluconazole: A triazole-based antifungal agent with a different substitution pattern on the triazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and reactivity, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C5H6N3NaO2 |
|---|---|
Poids moléculaire |
163.11 g/mol |
Nom IUPAC |
sodium;2-(1-methyl-1,2,4-triazol-3-yl)acetate |
InChI |
InChI=1S/C5H7N3O2.Na/c1-8-3-6-4(7-8)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
POBFFBJHMFHJEQ-UHFFFAOYSA-M |
SMILES canonique |
CN1C=NC(=N1)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)





![(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)

![2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid, Mixture of diastereomers](/img/structure/B13476734.png)

amine](/img/structure/B13476746.png)
![4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide hydrochloride](/img/structure/B13476749.png)

